Sodium 2-(4-propoxypyrimidin-2-yl)acetate

Aqueous solubility Formulation Physicochemical properties

Sodium 2-(4-propoxypyrimidin-2-yl)acetate (CAS 1955523-92-8) is a pyrimidine-based organic salt featuring a propoxy substituent at the 4-position and a sodium carboxylate moiety. The compound is supplied as a solid powder with a reported purity of 95%.

Molecular Formula C9H11N2NaO3
Molecular Weight 218.188
CAS No. 1955523-92-8
Cat. No. B2782190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(4-propoxypyrimidin-2-yl)acetate
CAS1955523-92-8
Molecular FormulaC9H11N2NaO3
Molecular Weight218.188
Structural Identifiers
SMILESCCCOC1=NC(=NC=C1)CC(=O)[O-].[Na+]
InChIInChI=1S/C9H12N2O3.Na/c1-2-5-14-8-3-4-10-7(11-8)6-9(12)13;/h3-4H,2,5-6H2,1H3,(H,12,13);/q;+1/p-1
InChIKeyHCDUOOGFPBTYKS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-(4-propoxypyrimidin-2-yl)acetate (CAS 1955523-92-8): A Specialized Pyrimidine Building Block for Aqueous Formulation


Sodium 2-(4-propoxypyrimidin-2-yl)acetate (CAS 1955523-92-8) is a pyrimidine-based organic salt featuring a propoxy substituent at the 4-position and a sodium carboxylate moiety. The compound is supplied as a solid powder with a reported purity of 95% . It is structurally defined by the molecular formula C9H11N2NaO3 and a molecular weight of 218.18 g/mol, which includes the sodium counterion essential for its aqueous solubility profile . As a member of the alkoxy-substituted pyrimidine class, this compound serves as a versatile synthetic intermediate and building block for medicinal chemistry programs .

Why Sodium 2-(4-propoxypyrimidin-2-yl)acetate Cannot Be Substituted by Free Acid or Unsubstituted Pyrimidine Analogs


Simple substitution of sodium 2-(4-propoxypyrimidin-2-yl)acetate with its free acid counterpart (CAS 1566329-24-5) or with unsubstituted sodium 2-(pyrimidin-2-yl)acetate (CAS 63155-12-4) will fundamentally alter experimental outcomes. The sodium salt form provides markedly enhanced aqueous solubility compared to the free acid, which exhibits a calculated LogP of 0.8925 , making the free acid less suitable for water-based formulations. Furthermore, the 4-propoxy substituent introduces distinct lipophilic and steric properties relative to the unsubstituted pyrimidine analog, which may critically affect target engagement, metabolic stability, and pharmacokinetic behavior in biological systems [1]. These physicochemical divergences necessitate compound-specific validation in any assay or synthetic route.

Sodium 2-(4-propoxypyrimidin-2-yl)acetate (CAS 1955523-92-8): Quantitative Differentiation Evidence for Scientific Procurement


Enhanced Aqueous Solubility Versus Free Acid Form (Class-Level Inference)

The sodium carboxylate salt form of the target compound confers superior aqueous solubility relative to the corresponding free acid. The free acid, 2-(4-propoxypyrimidin-2-yl)acetic acid, exhibits a calculated LogP of 0.8925, indicating moderate lipophilicity and limited water miscibility . In contrast, the sodium salt is described as offering 'enhanced solubility in aqueous systems' [1]. While direct quantitative solubility measurements are not reported in the open literature, the class-level difference between sodium salts and their parent acids is well established and forms the basis for selection in aqueous formulation workflows.

Aqueous solubility Formulation Physicochemical properties

Precise Stoichiometric Definition for Reproducible Synthesis and Analysis

The compound's molecular identity is unambiguously defined by its molecular formula C9H11N2NaO3 and molecular weight of 218.18 g/mol (or 218.19 g/mol as reported) . This precise stoichiometric definition enables accurate molar calculations for synthetic reactions and analytical standard preparation. In comparison, the free acid counterpart has a molecular weight of 196.20 g/mol, a difference of ~22 g/mol due to the sodium counterion, which must be accounted for in any quantitative work .

Molecular weight Stoichiometry Quality control

Commercial Availability and Defined Purity Specifications Across Multiple Vendors

The compound is commercially available from multiple reputable chemical suppliers with a consistently reported minimum purity of 95% . This specification provides a baseline for procurement decisions and inter-vendor comparison. The availability of Certificates of Analysis (CoA) upon request from established vendors such as Sigma-Aldrich enables quality verification . This cross-vendor consistency reduces the risk of purity-related experimental variability when sourcing from different suppliers.

Purity Procurement Quality specification

Propoxy Substituent Differentiates Lipophilicity Profile from Unsubstituted Pyrimidine Analogs

The 4-propoxy group on the pyrimidine ring imparts a distinct lipophilic character not present in the unsubstituted analog, sodium 2-(pyrimidin-2-yl)acetate (CAS 63155-12-4). While direct LogP data for the sodium salt are not available, the free acid form of the target compound has a calculated LogP of 0.8925, whereas the unsubstituted 2-pyrimidineacetic acid (free acid of the comparator) is expected to have significantly lower lipophilicity due to the absence of the alkoxy chain . This increased lipophilicity can influence membrane permeability and target binding in cellular assays, making the 4-propoxy derivative a more relevant tool for probing lipophilic interactions in structure-activity relationship (SAR) studies.

Lipophilicity Structure-activity relationship Substituent effect

Physical Form and Handling Advantages as a Powdered Sodium Salt

The target compound is supplied as a solid powder with recommended storage at room temperature (RT) . This physical form facilitates accurate weighing and dispensing in laboratory workflows. In contrast, many organic salts or free acids can be hygroscopic or deliquescent, requiring specialized handling and desiccated storage. The powder form, combined with the sodium salt's inherent stability under ambient conditions, reduces logistical complexity and minimizes degradation risk during routine use [1].

Physical form Handling Storage stability

Optimal Research and Industrial Use Cases for Sodium 2-(4-propoxypyrimidin-2-yl)acetate (CAS 1955523-92-8) Based on Quantitative Differentiation


Aqueous Formulation Development in Early-Stage Drug Discovery

The enhanced aqueous solubility of the sodium salt form, relative to the free acid (LogP 0.8925), makes sodium 2-(4-propoxypyrimidin-2-yl)acetate the preferred form for preparing water-based dosing solutions, buffer systems, and cell culture media. This ensures compound dissolution at physiologically relevant concentrations without the use of organic co-solvents that could confound biological readouts .

Medicinal Chemistry Optimization of Pyrimidine-Based Scaffolds

The presence of the 4-propoxy substituent provides a defined lipophilic handle for exploring structure-activity relationships (SAR) in pyrimidine-based lead series. Researchers requiring a consistent propoxy-containing building block will find this compound essential for maintaining SAR integrity; substitution with unsubstituted pyrimidine analogs would eliminate key lipophilic interactions and compromise the interpretability of structure-activity data .

Synthesis of Propoxy-Containing Heterocyclic Libraries

As a versatile synthetic intermediate, the compound serves as a building block for constructing diverse pyrimidine derivatives with potential pharmacological activities. The defined molecular weight (218.18 g/mol) and high purity (95%) enable precise stoichiometric control in multi-step synthetic sequences, reducing the risk of byproduct formation and improving overall yield predictability .

Quality Control and Analytical Method Development

The consistent purity specification (95%) and availability of Certificates of Analysis from major vendors facilitate the use of sodium 2-(4-propoxypyrimidin-2-yl)acetate as a reference standard for HPLC, LC-MS, and NMR method development. This supports robust analytical characterization in both academic and industrial quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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